
trans-3-(Hydroxymethyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-(Hydroxymethyl)piperidin-4-ol: is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Hydroxymethyl)piperidin-4-ol typically involves multiple steps. One common method starts with 4-hydroxymethyl pyridine as the starting material. The process includes benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . The overall yield of this synthetic route can reach up to 55.7%, and the reaction products are characterized by IR, 1H NMR, and MS analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
化学反応の分析
Types of Reactions: trans-3-(Hydroxymethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various piperidine derivatives .
科学的研究の応用
Chemistry: trans-3-(Hydroxymethyl)piperidin-4-ol is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound serves as a key intermediate in the development of novel therapeutic agents. It has been studied for its potential as a 5-hydroxytryptamine receptor agonist, which could have implications in treating neurological disorders .
Industry: The compound’s versatility in chemical reactions makes it useful in the production of various industrial chemicals. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals .
作用機序
The mechanism of action of trans-3-(Hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a 5-hydroxytryptamine receptor agonist, it binds to serotonin receptors in the brain, modulating neurotransmitter activity and potentially influencing mood and behavior . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Piperidine: The parent compound, widely used in the synthesis of pharmaceuticals.
trans-4-(Hydroxymethyl)piperidin-3-ol: Another piperidine derivative with similar synthetic routes and applications.
Piperidinones: Compounds with a similar piperidine core but different functional groups, used in various chemical and pharmaceutical applications.
Uniqueness: trans-3-(Hydroxymethyl)piperidin-4-ol is unique due to its specific hydroxymethyl and hydroxyl functional groups, which provide distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for various scientific research applications .
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(3R,4S)-3-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1 |
InChIキー |
FQOGWNRPPJMSEC-RITPCOANSA-N |
異性体SMILES |
C1CNC[C@@H]([C@H]1O)CO |
正規SMILES |
C1CNCC(C1O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


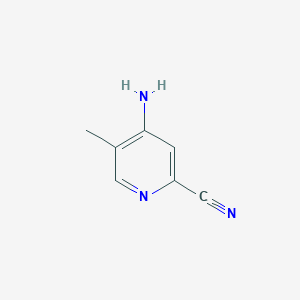
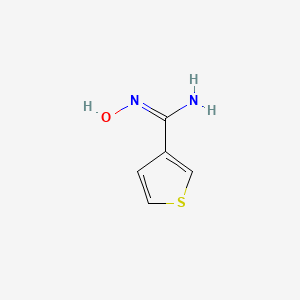

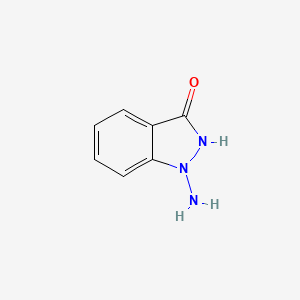
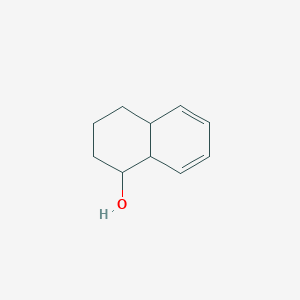
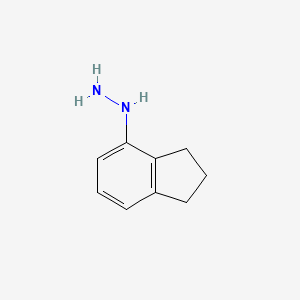
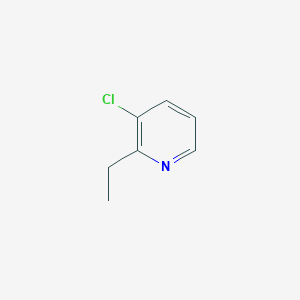
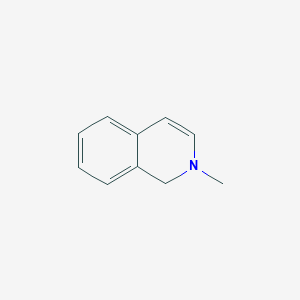

![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
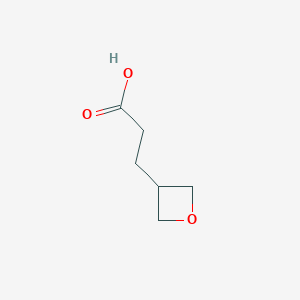
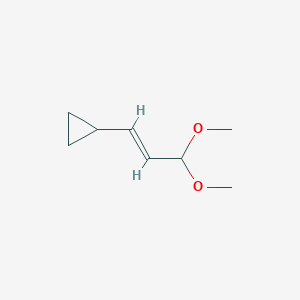
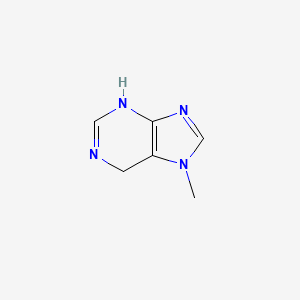
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
